molecular formula C18H19ClN2O3 B243855 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

Katalognummer B243855
Molekulargewicht: 346.8 g/mol
InChI-Schlüssel: CCFQGZGHOYQSIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as YM-155, is a small molecule inhibitor that has been extensively studied for its potential anti-cancer properties. It was first synthesized in 2006 by researchers at Astellas Pharma Inc. and has since been the subject of numerous scientific studies.

Wirkmechanismus

The mechanism of action of 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the inhibition of survivin expression at the transcriptional level. It does this by binding to a specific region of the survivin promoter called the Sp1 site, which is necessary for survivin gene expression. This binding prevents the recruitment of transcription factors to the Sp1 site, thereby reducing survivin mRNA levels and protein expression.
Biochemical and Physiological Effects:
3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells, including induction of apoptosis, inhibition of cell proliferation, and reduction of tumor growth in animal models. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is its specificity for survivin, which makes it a promising candidate for cancer therapy with minimal side effects. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells, as well as its potential toxicity to normal cells. Additionally, the optimal dosing and administration of 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in clinical settings are still being investigated.

Zukünftige Richtungen

There are several potential future directions for research on 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, including:
1. Combination therapy: 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide may be combined with other anti-cancer agents to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker development: Identifying biomarkers that predict response to 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide could help to select patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in humans, as well as optimal dosing and administration schedules.
4. Development of new survivin inhibitors: The development of new inhibitors that target different regions of the survivin promoter could help to overcome resistance mechanisms and improve the efficacy of anti-cancer therapy.

Synthesemethoden

The synthesis of 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves several steps, including the reaction of 5-methoxy-2-(4-morpholinyl)aniline with 3-chlorobenzoyl chloride in the presence of a base, followed by purification and isolation of the resulting product. The final compound is then characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. It works by inhibiting the expression of survivin, a protein that is overexpressed in many types of cancer and is associated with tumor growth and resistance to chemotherapy. By targeting survivin, 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells.

Eigenschaften

Molekularformel

C18H19ClN2O3

Molekulargewicht

346.8 g/mol

IUPAC-Name

3-chloro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C18H19ClN2O3/c1-23-15-5-6-17(21-7-9-24-10-8-21)16(12-15)20-18(22)13-3-2-4-14(19)11-13/h2-6,11-12H,7-10H2,1H3,(H,20,22)

InChI-Schlüssel

CCFQGZGHOYQSIX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)Cl

Kanonische SMILES

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.